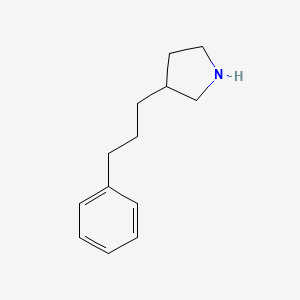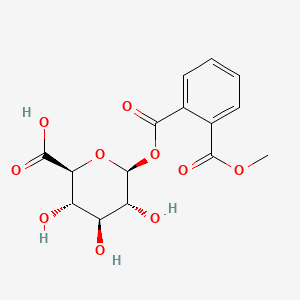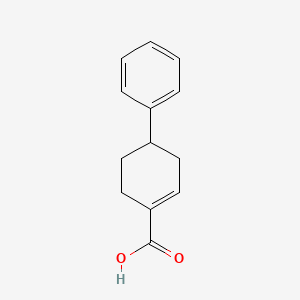
Bambuterol-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bambuterol-d9 Hydrochloride is a deuterated form of Bambuterol Hydrochloride, a long-acting beta2-adrenoceptor agonist. It is primarily used in the treatment of asthma and other respiratory conditions. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.
Mechanism of Action
Target of Action
Bambuterol-d9 Hydrochloride primarily targets the beta2-adrenoceptors . These receptors are located in the muscles lining the airways and play a crucial role in controlling the diameter of the airways . When these receptors are stimulated, they cause the muscles to relax, resulting in the dilation of the airways .
Mode of Action
This compound is a prodrug of terbutaline . It works by stimulating the beta2-adrenoceptors, which leads to the activation of an enzyme called adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels causes the smooth muscles in the airways to relax, resulting in the dilation of the bronchial passages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-adrenergic signaling pathway . The activation of this pathway leads to the relaxation of the smooth muscles in the airways, which in turn results in bronchodilation . This bronchodilation effect helps to alleviate symptoms associated with conditions like asthma, where the airways become constricted .
Pharmacokinetics
This compound is stable to pre-systemic elimination and is concentrated by lung tissue after absorption from the gastrointestinal tract . The prodrug is hydrolyzed to terbutaline primarily by butyryl cholinesterase, and lung tissue contains this metabolic enzyme . It is also oxidatively metabolized to products that can be hydrolyzed to terbutaline . Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after bambuterol ingestion .
Result of Action
The primary result of this compound’s action is the relaxation of the smooth muscles in the airways, leading to bronchodilation . This helps to alleviate symptoms such as coughing, wheezing, and feeling breathless, particularly in conditions like asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the drug’s action can be influenced by the patient’s physiological environment, such as the presence of butyryl cholinesterase in the lung tissue, which is necessary for the drug’s metabolism .
Biochemical Analysis
Biochemical Properties
Bambuterol-d9 Hydrochloride is metabolically activated by plasma cholinesterase, which hydrolyzes the prodrug to its active form, terbutaline . This interaction with plasma cholinesterase is a key aspect of the drug’s biochemical properties .
Cellular Effects
This compound, like its parent compound Bambuterol, exerts its effects by causing smooth muscle relaxation, resulting in dilation of bronchial passages . This is particularly beneficial in conditions like asthma where bronchospasm is a complicating factor .
Molecular Mechanism
The pharmacologic effects of this compound are largely due to its conversion to terbutaline. Terbutaline acts by stimulating beta2-adrenergic receptors, leading to activation of adenyl cyclase, the enzyme that catalyzes the conversion of ATP to cyclic AMP . Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially mast cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been shown to last for 24 hours after ingestion, making it a long-acting bronchodilator . This long duration of action is due to its stability to presystemic elimination and its high affinity for lung tissue .
Dosage Effects in Animal Models
The adverse effect profile of Bambuterol is essentially that of a β2 agonist and is best correlated with circulating terbutaline concentration in plasma .
Metabolic Pathways
This compound is metabolized primarily by plasma cholinesterase, which hydrolyzes the prodrug to its active form, terbutaline . It is also oxidatively metabolized to products which can be hydrolyzed to terbutaline .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and is concentrated by lung tissue . This selective distribution to lung tissue is a key feature of its pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to interact with beta2-adrenergic receptors located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bambuterol-d9 Hydrochloride involves multiple steps, starting with the preparation of the deuterated intermediate. The key steps include:
Carbamate Formation: The reaction of the deuterated intermediate with dimethylcarbamoyl chloride to form the carbamate ester.
Hydrochloride Formation: The final step involves the conversion of the carbamate ester to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to ensure high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bambuterol-d9 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the carbamate ester back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products include various oxidized metabolites.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted carbamate derivatives are formed.
Scientific Research Applications
Bambuterol-d9 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of deuterated drugs.
Respiratory Research: Employed in research related to asthma and other respiratory conditions.
Analytical Chemistry: Used as an analytical standard in chromatography and mass spectrometry.
Drug Development: Aids in the development of new beta2-adrenoceptor agonists with improved metabolic profiles.
Comparison with Similar Compounds
Similar Compounds
Terbutaline: A non-deuterated beta2-adrenoceptor agonist.
Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.
Formoterol: A long-acting beta2-adrenoceptor agonist with a similar mechanism of action.
Uniqueness
Bambuterol-d9 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other similar compounds like Terbutaline and Salbutamol, which do not have deuterium substitution.
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARATORRVNNQM-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)






